Lipophilicity (XLogP) Differentiates 5-Methoxy-2,2-dimethylindanone from Its Non-Methylated and Non-Methoxylated Counterparts
The predicted lipophilicity of 5-Methoxy-2,2-dimethylindanone (XLogP = 2.6) is higher than that of the closely related building block 5-Methoxy-1-indanone (XLogP = 1.6-1.8) and slightly higher than 2,2-Dimethyl-1-indanone (LogP = 2.45) [1][2]. This increased lipophilicity, driven by the combined effect of the 2,2-gem-dimethyl and 5-methoxy groups, directly influences membrane permeability and blood-brain barrier (BBB) penetration potential for CNS-targeted analogs synthesized from this core.
| Evidence Dimension | Calculated lipophilicity (XLogP/LogP) |
|---|---|
| Target Compound Data | XLogP = 2.6 |
| Comparator Or Baseline | 5-Methoxy-1-indanone (XLogP = 1.6-1.8); 2,2-Dimethyl-1-indanone (LogP = 2.45) |
| Quantified Difference | +0.8 to +1.0 vs. 5-Methoxy-1-indanone; +0.15 vs. 2,2-Dimethyl-1-indanone |
| Conditions | Predicted values from computational models (XLogP3, LogP) |
Why This Matters
Higher lipophilicity predicts enhanced CNS penetration for drug candidates derived from this scaffold, making it a strategically superior starting material for neurological and psychiatric drug discovery programs.
- [1] Phytochemical: 2,3-Dihydro-5-methoxy-2,2-dimethyl-1H-inden-1-one. caps.ncbs.res.in. XlogP = 2.6. View Source
- [2] 2,2-Dimethyl-1-indanone (10489-28-8). Chem960. LogP = 2.45160. View Source
